5-Sulfooxymethylfurfural sodium salt is primarily derived from 5-hydroxymethylfurfural, which is produced through the dehydration of sugars, particularly in acidic environments. This compound is classified as an organic sulfonic acid derivative and is part of the furan family of compounds. Its relevance spans food chemistry, toxicology, and potential therapeutic applications.
The synthesis of 5-sulfooxymethylfurfural sodium salt typically involves several steps:
Key parameters for synthesis include temperature control (usually maintained below 100°C to prevent degradation), reaction time (typically several hours), and pH adjustment during neutralization to ensure complete conversion to the sodium salt form.
The molecular structure of 5-sulfooxymethylfurfural sodium salt can be described as follows:
The structural representation indicates that the sulfonic acid moiety significantly enhances the polarity of the molecule, affecting its interaction with biological membranes and transport systems.
5-Sulfooxymethylfurfural sodium salt participates in various chemical reactions:
These reactions underscore its importance in both food chemistry and toxicology.
The mechanism of action for 5-sulfooxymethylfurfural sodium salt primarily revolves around its electrophilic nature:
This mechanism highlights both its utility in biochemical research and its potential risks associated with dietary exposure.
The physical and chemical properties of 5-sulfooxymethylfurfural sodium salt are crucial for understanding its behavior in various environments:
These properties influence its application in food products and pharmaceuticals.
5-Sulfooxymethylfurfural sodium salt has several notable applications:
SMF possesses a well-defined molecular architecture characterized by a furan ring core with two functional modifications: an aldehyde group at the C2 position and a sulfonate ester group at the C5 hydroxymethyl position, typically complexed with a sodium counterion. This structural configuration confers distinctive physicochemical properties that differentiate SMF from its parent compound HMF. The sodium salt form enhances the compound's stability and water solubility, facilitating its reactivity in aqueous environments [1].
The molecular identity of SMF is precisely documented with the following chemical parameters:
Table 1: Fundamental Chemical Properties of 5-Sulfooxymethylfurfural Sodium Salt
Property | Value | Significance |
---|---|---|
Systematic Name | 5-Sulfooxymethylfurfural-13C6 Sodium Salt | Isotopically labeled variant for research |
CAS Registry | 1329613-50-4 | Unique chemical identifier |
Molecular Formula | C₆H₅NaO₆S | Elemental composition |
Molecular Weight | 228.155 g/mol | Mass for stoichiometric calculations |
Key Structural Features | Furan ring, aldehyde group, sulfonate ester | Determines reactivity and function |
The sulfonate ester moiety (–CH₂–O–SO₃⁻ Na⁺) represents the crucial reactive site that facilitates SMF's electrophilic behavior. This group serves as an excellent leaving group during nucleophilic substitution reactions, enabling covalent interactions with biological nucleophiles. The carbon-13 labeled variant (SMF-13C6) has become an indispensable research tool for precise metabolic tracing studies, allowing scientists to track the compound's fate in biological systems without interference from endogenous compounds [1].
Click to explore interactive 3D molecular model(Note: In digital formats, this would launch a JSmol visualization)
SMF exists in a direct metabolic lineage with HMF, which serves as its indispensable biochemical precursor. HMF (C₆H₆O₃) forms spontaneously in carbohydrate-rich foods during thermal processing through the Maillard reaction and sugar dehydration pathways. This conversion occurs extensively during baking, roasting, and other cooking processes where reducing sugars and amino acids combine under heat. The ubiquitous presence of HMF in the human diet (estimated at 30-150 mg daily intake) makes its metabolic fate a significant research concern [4] [5].
The biotransformation pathway from HMF to SMF involves a phase II conjugation reaction catalyzed by sulfotransferase enzymes (SULTs), particularly the SULT1A1 isoform expressed in hepatic and extrahepatic tissues. This enzymatic process transfers a sulfonate group (–SO₃⁻) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxymethyl group of HMF, generating the highly reactive ester that characterizes SMF. This metabolic conversion represents a classical bioactivation sequence where a relatively inert compound transforms into a chemically reactive metabolite [2].
Table 2: Comparative Properties of HMF and SMF
Property | HMF | SMF | Biological Significance |
---|---|---|---|
Molecular Formula | C₆H₆O₃ | C₆H₅NaO₆S | Sulfonation increases molecular complexity |
Molecular Weight | 126.11 g/mol | 228.16 g/mol | Mass shift facilitates analytical detection |
Key Functional Groups | Hydroxymethyl, aldehyde | Sulfonate ester, aldehyde | Sulfonate enables electrophilic reactivity |
Water Solubility | Moderate | High | Affects distribution in biological systems |
Formation Pathway | Maillard reaction, caramelization | Sulfotransferase-mediated conjugation | Metabolic activation step |
This metabolic conversion from HMF to SMF transforms a relatively stable molecule into a potent electrophile capable of forming covalent adducts with cellular nucleophiles. The sulfonate group in SMF functions as an exceptional leaving group (pKa ≈ -6), rendering the adjacent methylene carbon highly susceptible to nucleophilic attack by DNA bases and protein functional groups. This enhanced reactivity profile fundamentally differentiates SMF from its precursor and underlies its biological significance [5].
Within the complex network of Maillard chemistry, SMF functions as a crucial transient intermediate that bridges dietary exposure to potential biological effects. Its significance stems from its electrophilic character, which enables covalent interactions with nucleophilic sites in cellular macromolecules. Studies using Salmonella typhimurium TA100 strains have demonstrated SMF's direct mutagenicity, which follows a clear dose-response relationship. This mutagenic activity significantly diminishes when antioxidants like ascorbic acid are introduced into the assay system, suggesting that oxidative processes contribute to SMF's reactivity [2].
The chemical behavior of SMF extends beyond direct electrophilic reactions. In chloride-rich physiological environments (such as the gastric lumen), SMF undergoes facile displacement of its sulfonate group by chloride ions, generating 5-chloromethylfurfural (CMF). This structural transformation produces a lipophilic compound with enhanced membrane permeability compared to the highly polar SMF. Research has demonstrated that CMF exhibits significantly greater tumor-initiating activity than either SMF or HMF in mouse skin models. Furthermore, CMF shows potent hepatocarcinogenicity in infant male B6C3F1 mice, highlighting the toxicological significance of this secondary transformation [2].
The reactivity dynamics of SMF in food systems are influenced by matrix composition:
graph LR A[HMF in Food] -->|Sulfotransferase Metabolism| B(SMF) B -->|High Chloride Environment| C[5-Chloromethylfurfural] B -->|Nucleophilic Environment| D[DNA Adducts] B -->|Aqueous Hydrolysis| E[Detoxified Metabolites]
Food processing techniques significantly influence SMF formation pathways. Research on baked goods demonstrates that encapsulating sodium chloride (a common food additive) effectively reduces HMF generation by up to 61% in cookies. This reduction occurs because the encapsulation technique delays ion release during thermal processing, thereby inhibiting:
The reaction kinetics of SMF formation and decay follow complex patterns influenced by multiple factors:
These intricate reaction dynamics position SMF as a critical molecular switchpoint that can divert Maillard chemistry toward either detoxification pathways or toward potentially deleterious reaction trajectories involving DNA and protein adduction.
Table 3: Food Processing Strategies to Modulate SMF-Precursor Formation
Intervention Strategy | Mechanism of Action | Effect on HMF/SMF Pathway | Reference Example |
---|---|---|---|
Salt Encapsulation | Delays chloride ion release | Reduces HMF by 18-61% | Cookie processing [3] |
Antioxidant Addition | Scavenges reactive intermediates | Inhibits SMF-mediated mutagenicity | Microbiological assays [2] |
pH Adjustment | Modifies reaction specificity | Alters HMF formation kinetics | Honey processing [5] |
Temperature Control | Limits thermal degradation | Reduces HMF generation | Multiple food systems [4] [5] |
Click to expand thermal reaction kinetics data(Note: In digital formats, this would reveal time-temperature-concentration graphs)
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1